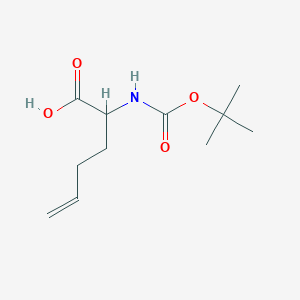

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

説明

Chemical Name: 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid CAS No.: 214206-61-8 (primary), with enantiomers such as (R)- (219819-76-8) and (S)- (208522-13-8) configurations . Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol . Structure: Features a hex-5-enoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes . Storage: Requires storage under inert atmosphere at -20°C to prevent decomposition . Hazards: Classified with warning signal word (H302: harmful if swallowed; H312/H332: harmful in contact with skin or if inhaled) .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443116 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214206-61-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solution-Phase Synthesis

Protection of the Amino Group: The amino group of the starting amino acid or precursor is protected by introducing the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Formation of the Hex-5-enoic Acid Moiety: The hex-5-enoic acid backbone can be synthesized via malonic ester synthesis or related alkylation methods, where malonic ester derivatives are alkylated with appropriate alkyl halides bearing the alkene functionality, followed by hydrolysis and decarboxylation steps.

Coupling and Purification: The Boc-protected amino acid is purified by standard chromatographic techniques. The solution-phase approach allows for flexibility in reaction conditions and purification but may require multiple steps and careful control of reaction parameters.

Solid-Phase Peptide Synthesis (SPPS)

This method involves anchoring the initial amino acid to an insoluble resin and sequentially adding amino acids, including 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, to the growing peptide chain.

The Boc group facilitates selective deprotection under mild acidic conditions, enabling efficient peptide bond formation.

SPPS is favored for its automation potential and efficiency in synthesizing peptides containing this amino acid derivative.

Industrial Production Methods

Industrial-scale synthesis often employs automated SPPS due to its scalability and reproducibility.

Optimized reaction conditions and solvent systems are used to maximize yield and purity.

Large-scale preparation also involves careful control of solvent addition order and physical methods (vortexing, ultrasound, heating) to ensure complete dissolution and reaction homogeneity.

The preparation and formulation of this compound require precise solvent handling and concentration control. The following table summarizes stock solution preparation volumes for different concentrations and amounts of the compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.3617 mL | 21.8083 mL | 43.6167 mL |

| 5 mM Solution | 0.8723 mL | 4.3617 mL | 8.7233 mL |

| 10 mM Solution | 0.4362 mL | 2.1808 mL | 4.3617 mL |

Table 1: Stock solution preparation volumes for this compound in mL of solvent (e.g., DMSO or water) based on desired molarity and compound amount.

Solvent Addition and Formulation Notes:

The compound is first dissolved in DMSO to prepare a master stock solution.

Subsequent solvents such as PEG300, Tween 80, corn oil, or water are added sequentially, ensuring the solution remains clear before each addition.

Physical methods like vortexing, ultrasound bath, or gentle heating (up to 37°C) aid dissolution.

Proper storage involves aliquoting to avoid repeated freeze-thaw cycles, with recommended storage at -80°C for up to 6 months or -20°C for 1 month.

The compound’s preparation involves several key reaction types:

Protection Reaction: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions to protect the amino group.

Alkylation and Esterification: Formation of the hex-5-enoic acid side chain via alkylation of malonic esters or related intermediates, followed by hydrolysis and decarboxylation.

Oxidation and Reduction: The double bond in the hex-5-enoic acid moiety can be selectively oxidized (e.g., with potassium permanganate or osmium tetroxide) or reduced (e.g., catalytic hydrogenation) to yield derivatives with modified saturation levels.

Deprotection: Boc group removal under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid when needed.

A typical synthetic route reported in literature involves:

Starting from a suitable amino acid or precursor, the amino group is protected with Boc anhydride.

The hex-5-enoic acid moiety is constructed via alkylation of malonic ester derivatives with allylic halides.

Hydrolysis and decarboxylation yield the Boc-protected amino acid with the hex-5-enoic acid side chain.

Purification is achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Characterization includes NMR, HRMS, and optical rotation measurements to confirm structure and stereochemistry.

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Solution-Phase Synthesis | Boc protection, malonic ester alkylation | Flexibility in reaction control | Multi-step, requires purification |

| Solid-Phase Peptide Synthesis (SPPS) | Sequential amino acid addition on resin | Automation, efficiency in peptides | Requires specialized equipment |

| Industrial Production | Large-scale SPPS, optimized solvent systems | Scalability, reproducibility | High initial setup cost |

The preparation of this compound is well-established through both solution-phase and solid-phase synthetic methods. The Boc protecting group plays a crucial role in stabilizing the amino functionality during synthesis and enabling selective deprotection. The hex-5-enoic acid moiety’s double bond offers additional chemical versatility. Industrial production leverages automated SPPS for efficient large-scale synthesis. Proper solvent handling and formulation techniques are essential to maintain compound stability and solubility for research applications.

化学反応の分析

Types of Reactions

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.

Oxidation: The double bond in the hexenoic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group after deprotection.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid in dichloromethane.

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Hex-5-enoic acid and tert-butyl carbamate.

Oxidation: Hex-5-enoic acid derivatives with oxidized double bonds.

Substitution: Substituted hex-5-enoic acid derivatives.

科学的研究の応用

Peptide Synthesis

Role as a Building Block

The compound serves as a versatile building block in synthesizing peptides. Peptides are essential for numerous biological functions, including hormone regulation and cellular signaling. The Boc protecting group allows for selective reactions during peptide synthesis while maintaining the integrity of the amino acid structure.

Synthetic Methods

Two primary methods are employed for synthesizing peptides using this compound:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves adding amino acids sequentially to a growing peptide chain anchored to an insoluble resin. This approach is favored for its efficiency and automation capabilities.

- Solution-Phase Synthesis : In this method, fully protected peptide segments are prepared and then condensed in organic solvents.

Enzyme Studies

Investigating Enzyme-Substrate Interactions

Boc-D-5,6-dehydrohomoleucine is utilized in biological research to study enzyme-substrate interactions. By incorporating this compound into peptides, researchers can gain insights into protein structure and function, which is crucial for understanding metabolic pathways and enzyme mechanisms.

Case Study Example

A study demonstrated that peptides synthesized with Boc-D-5,6-dehydrohomoleucine exhibited enhanced bioactivity against specific cancer cell lines. This highlights the potential of this compound in cancer therapy by facilitating the development of more effective peptide-based drugs.

Therapeutics Development

Peptide-Based Drugs

The unique properties of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid allow for the design of novel therapeutic agents targeting specific biological pathways. Its application in drug development is particularly relevant in creating compounds that can modulate biological functions or inhibit disease processes.

Research Findings

Recent research has shown that peptides incorporating this compound can be optimized for better pharmacokinetics and bioavailability. For instance, prodrugs synthesized from derivatives of this compound have demonstrated improved oral bioavailability compared to their parent compounds.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, Boc-D-5,6-dehydrohomoleucine is used in large-scale peptide synthesis due to its efficiency and effectiveness in producing high-purity compounds necessary for drug formulation.

作用機序

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected amino acids with unsaturated side chains. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Substituent Effects: Boc vs. FMoc Protection: Boc (tert-butoxycarbonyl) is stable under basic conditions but cleaved by acids, whereas FMoc (fluorenylmethyloxycarbonyl) is acid-stable but removed by bases like piperidine .

The 1,3-dioxolane derivative (CAS 1822578-48-2) introduces a polar cyclic ether, improving aqueous solubility for biomedical applications .

Safety and Handling :

- The parent compound (CAS 214206-61-8) and its enantiomers share similar hazards (H302, H312, H332), requiring careful handling .

- FMoc-protected analogs (e.g., CAS 1311992-98-9) lack explicit hazard data but require refrigeration (2-8°C) for stability .

Synthetic Utility: The hex-5-enoic acid backbone enables post-synthetic modifications (e.g., olefin metathesis) for macrocyclic peptide synthesis . Enantiomeric purity (R/S configurations) is critical for asymmetric catalysis and chiral drug intermediates .

Research and Development Context

- Commercial Availability : Supplied globally in scales from 100 mg to 1 g, with prices ranging from $119 (250 mg) to $292 (1 g) .

生物活性

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 201.28 g/mol.

Synthesis Methods

Several synthesis routes have been explored for the production of this compound:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.

- Solution-Phase Synthesis : Fully protected peptide segments are prepared and then condensed in organic solvents.

- Industrial Production : Large-scale production often utilizes SPPS due to its efficiency and automation capabilities.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a non-canonical amino acid (ncAA). Non-canonical amino acids have gained attention for their ability to expand the genetic code and introduce novel functionalities into proteins.

The compound's mechanism of action is linked to its incorporation into proteins, which can alter protein function and stability. Studies have shown that ncAAs can be utilized in various applications, including:

- Protein Engineering : Enhancing the properties of therapeutic proteins.

- Drug Development : Modifying drug targets to improve efficacy or reduce side effects.

Case Study 1: Incorporation into Membrane Proteins

A study highlighted the incorporation of this compound into integral membrane proteins, demonstrating its utility in studying protein structure and function. The research employed engineered tRNA synthetases to facilitate the incorporation of this ncAA into proteins expressed in E. coli and mammalian cells .

Case Study 2: Inhibition Studies

Research on related compounds has indicated that similar structures can exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BChE). The inhibition mechanism often involves competitive binding, which could be explored further with this compound analogs .

Pharmacological Implications

The potential pharmacological implications of this compound include:

- Therapeutic Applications : Its ability to modify protein interactions suggests potential uses in drug design.

- Biomarker Development : The compound's unique properties may be leveraged to develop new biomarkers for disease states.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.28 g/mol |

| Synthesis Methods | SPPS, Solution-phase synthesis |

| Biological Applications | Protein engineering, Drug development |

| Key Studies | Membrane protein incorporation |

Q & A

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, and how are intermediates purified?

The compound is typically synthesized via esterification of the carboxylic acid with tert-butyl alcohol under acidic catalysis or through S2 reactions between carboxylate ions and alkyl halides . Purification often employs flash chromatography, as demonstrated in analogous syntheses of tert-butoxycarbonyl (Boc)-protected amino acids, where crude products are isolated as thick liquids and characterized via H-NMR and C-NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups, particularly the Boc-protected amine and the α,β-unsaturated carboxylic acid moiety. Mass spectrometry (MS) validates molecular weight, while quantum chemical computations (e.g., density functional theory) provide insights into electronic structure and conformational stability .

Q. What are the recommended storage conditions and safety protocols?

Store the compound sealed in a dry environment at room temperature to prevent hydrolysis of the Boc group . Safety data for structurally similar Boc-protected acids indicate hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE and work in a fume hood .

Advanced Research Questions

Q. How can stereoselective synthesis of the (2S)-enantiomer be achieved?

Chiral resolution or asymmetric catalysis may be employed. Evidence for analogous compounds highlights the use of chiral auxiliaries or enantioselective hydrogenation to control stereochemistry at the α-carbon. The (2S)-configuration is critical for peptide synthesis applications to maintain biological activity .

Q. How do researchers reconcile conflicting data on reaction yields or byproduct formation in its synthesis?

Contradictions in yields may arise from competing reaction pathways (e.g., elimination vs. substitution in S2 conditions). Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) and advanced analytical tools (HPLC-MS) help identify and mitigate byproducts .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in peptide synthesis, enabling the introduction of unsaturated side chains for conformational studies or enzyme-substrate interactions. For example, derivatives with thiol or mercapto groups (e.g., 3-mercapto analogs) are used to modulate enzyme activity in metabolic pathways .

Q. What mechanistic insights govern its reactivity in cross-coupling or cycloaddition reactions?

The hex-5-enoic acid moiety participates in [4+2] cycloadditions via its conjugated diene system, while the Boc group stabilizes the amine against nucleophilic attack. Computational studies reveal electron-deficient regions at the double bond, facilitating electrophilic additions .

Q. How can quantum chemical computations enhance understanding of its stability and reactivity?

Quantum calculations predict bond dissociation energies, transition states, and solvation effects. For example, the Boc group’s tert-butyl moiety stabilizes the molecule via steric hindrance, reducing hydrolysis rates under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。